molecular formula C12H10ClNOS B1596871 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 54001-07-9

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1596871
CAS No.: 54001-07-9
M. Wt: 251.73 g/mol
InChI Key: XMWJEFHMMZUNES-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone (CAS 54001-07-9) is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and an acetyl group at position 3. This compound is commercially available as a research chemical (1 mg: $69.00; 5 mg: $78.00) and serves as a precursor or intermediate in synthetic organic chemistry and medicinal chemistry studies . Its molecular formula is C₁₂H₁₀ClNOS (calculated molecular weight: 251.73 g/mol).

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWJEFHMMZUNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369510
Record name 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54001-07-9
Record name 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Overview

3-chloro-2,4-pentanedione + thiobenzamide derivative → [Reflux in ethanol, 8 hours] → 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Specific Preparation Methods

Method A: Synthesis of this compound

Reactants:

  • 3-chloro-2,4-pentanedione (110 mmol, 14.80 g)
  • 4-chlorothiobenzamide (100 mmol, 13.72 g)

Procedure:

  • Dissolve 3-chloro-2,4-pentanedione in absolute ethanol and heat to reflux.
  • Add thiobenzamide derivative to the hot solution.
  • Reflux the mixture for approximately 8 hours, monitoring reaction progress via thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and pour into cold water.
  • Neutralize with sodium acetate solution to facilitate precipitation.
  • Filter and wash the precipitate.
  • Recrystallize from ethanol to obtain pure product.

Outcome:

  • Yield: approximately 90%
  • Melting point: 68–69°C
  • The product is characterized by its crystalline nature and confirmed by spectral data.

Research Findings:

This method has been validated in recent studies, demonstrating high yields and purity, making it suitable for scalable synthesis in medicinal chemistry applications.

Method B: Synthesis of the Chlorinated Derivative

The synthesis of the chlorinated compound follows a similar pathway, with the thiobenzamide derivative bearing the 4-chlorophenyl group, leading to the target molecule with a chlorophenyl substituent at the thiazole ring.

Reactants:

  • 3-chloro-2,4-pentanedione
  • 4-chlorothiobenzamide

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: Reflux
  • Duration: 8 hours

Notes:

  • Reaction progress is monitored via TLC.
  • Post-reaction work-up involves cooling, filtration, and recrystallization.
  • The process yields the target compound with approximately 90% efficiency, as reported in recent chemical syntheses.

Data Summary Table

Parameter Description Data/Details
Starting Material 3-chloro-2,4-pentanedione CAS: 54001-07-9
Thiobenzamide Derivative 4-chlorothiobenzamide CAS: 54001-07-9
Solvent Ethanol Absolute ethanol used for reflux
Reaction Time 8 hours Standard reflux duration
Yield High Approximately 90%
Melting Point Crystalline product 68–69°C
Purification Recrystallization from ethanol Ensures purity

Research Findings and Optimization

Recent studies confirm that the classical Hantzsch method remains highly effective for synthesizing substituted thiazoles with chlorophenyl groups, offering high yields and straightforward purification. Variations in substituents on the thiobenzamide can influence reaction rates and product yields, but the core methodology remains consistent.

Key observations:

  • Reflux in ethanol is optimal for reaction completion.
  • TLC monitoring ensures reaction completeness.
  • Neutralization with sodium acetate facilitates product precipitation.
  • Recrystallization yields high-purity compounds suitable for further pharmacological evaluation.

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation, such as cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table highlights key structural analogs of the target compound, emphasizing differences in substituents, molecular properties, and biological activities:

Compound Name (CAS or Source) Substituents on Thiazole/Related Core Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (CAS 54001-07-9) 2-(4-Chlorophenyl), 4-methyl 251.73 Synthetic intermediate; commercial availability
1-[2-(Trifluoromethylphenyl)amino]-1-ethanone 2-(4-Trifluoromethylphenyl)amino ~317.3 (estimated) Potential enhanced lipophilicity
2-Bromo-1-ethanone derivative (CAS 54001-36-4) Bromo substituent at acetyl group 330.62 Brominated intermediate for synthesis
Chalcone-thiazole hybrids (Entry 19, ) Ethylamino at position 2; 4-Cl-phenyl ~340–360 (estimated) DNA gyrase B inhibition (IC₅₀: ~49 μM)
4-Fluorophenyl analog () 4-Fluorophenyl substituent ~255.7 (estimated) Thiosemicarbazone derivatives; moderate yield synthesis
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (Cl) in the target compound provides moderate electron-withdrawing effects, influencing reactivity in coupling reactions (e.g., with α-halogenated ketones as in ). In contrast, the trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability .
  • Biological Activity: Chalcone-thiazole hybrids () demonstrate submicromolar IC₅₀ values against DNA gyrase B, a bacterial enzyme, suggesting that the acetyl-thiazole scaffold can be optimized for antimicrobial applications.

Physicochemical Properties

  • Solubility and Polarity : The 4-chlorophenyl group increases hydrophobicity compared to the 4-fluorophenyl analog (), which may affect bioavailability. The trifluoromethyl analog () is expected to exhibit higher logP values due to the CF₃ group .
  • Thermal Stability: Derivatives like the bromo-ethanone () and carbamate-linked analogs () may exhibit varied stability due to steric and electronic effects.

Biological Activity

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, a thiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by a thiazole ring substituted with a 4-chlorophenyl group and an ethanone moiety, which contributes to its potential therapeutic effects.

  • Molecular Formula : C12H10ClNOS
  • Molecular Weight : 251.73 g/mol
  • CAS Number : 54001-07-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study :
In a recent experiment, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.

Cell Line IC50 (µM)
MCF-715
A54920

Anti-inflammatory Activity

The anti-inflammatory effects of this thiazole derivative have also been studied. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Q & A

(Basic) What synthetic methodologies are reported for 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, and how is reaction progress monitored?

Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives (e.g., 5-acetyl-4-methyl-1,3-thiazol-2-yl hydrazine) with thiosemicarbazide in ethanol under HCl catalysis yields thiazole-thiosemicarbazone intermediates. Reaction progress is monitored using thin-layer chromatography (TLC) and NMR spectroscopy. Key spectral markers include:

  • ¹H NMR : Methyl group signals (δ 2.10–2.45 ppm), aromatic proton multiplets (δ 6.99–7.97 ppm), and NH/amide protons (δ 11.32–11.92 ppm) .
  • IR : C=O stretch (~1700 cm⁻¹) and C-S/C-N vibrations (~650–1250 cm⁻¹).

(Basic) How is X-ray crystallography applied to determine the crystal structure and intermolecular interactions of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) at 100 K resolves molecular conformation and packing. For structurally analogous pyrazoline-thiazole derivatives:

  • Dihedral angles : Aromatic rings form angles of 6.69° (pyrazole-chlorophenyl) and 74.88° (pyrazole-methoxyphenyl) .
  • Hydrogen bonding : Bifurcated (C,C)–H⋯O bonds form chains along the [010] axis, stabilizing the crystal lattice .
  • Validation : Bond lengths and angles are cross-checked against standard databases (e.g., Allen et al., 1987) .

(Advanced) What computational approaches are used to predict the electronic properties and reactivity of this thiazole derivative?

Answer:

  • Density Functional Theory (DFT) : Multiwfn software calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the thiazole ring’s sulfur atom exhibits high electron density, influencing reactivity .
  • Molecular Docking : AutoDock4 simulates binding to biological targets (e.g., bacterial enzymes) using flexible sidechain adjustments. A study on HIV protease analogs achieved RMSD <2.0 Å in cross-docking experiments .

(Advanced) How can researchers address discrepancies in spectroscopic data during structural characterization?

Answer:
Contradictions between NMR, IR, and mass spectra are resolved via:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity (e.g., distinguishing regioisomers) .
  • High-Resolution MS : Exact mass measurements (e.g., 306.41 g/mol for C₁₈H₁₇ClN₂O₂) validate molecular formulas .
  • X-ray Validation : SCXRD data overrules ambiguous spectroscopic assignments .

(Basic) What are the key spectroscopic markers (IR, NMR) for confirming the structure of this compound?

Answer:

  • ¹H NMR :
    • Methyl groups: δ 2.10–2.45 ppm (singlet for thiazole-CH₃).
    • Aromatic protons: Multiplet at δ 6.99–7.97 ppm (chlorophenyl and thiazole protons) .
  • ¹³C NMR : Carbonyl C=O at ~190 ppm, thiazole C-S at ~160 ppm.
  • IR : Strong C=O absorption (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

(Advanced) What strategies optimize the yield and regioselectivity in the synthesis of substituted thiazole derivatives?

Answer:

  • Catalyst Selection : HCl promotes cyclization, while triethylamine (TEA) enhances regioselectivity in dioxane .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor thiazole formation over side products.
  • Temperature Control : Reactions at 60–80°C improve yield (e.g., 65% for thiosemicarbazone derivatives) .

(Advanced) How do substituents on the thiazole ring affect the compound's biological activity, and what SAR studies exist?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Chlorine at the 4-position enhances antibacterial activity by increasing membrane permeability .
  • Steric Effects : Bulky substituents (e.g., methoxy) reduce activity due to steric hindrance at target sites .
  • Pyrazoline Hybrids : Analogous compounds show IC₅₀ values <10 µM against fungal pathogens, correlating with thiazole ring planarity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Reactant of Route 2
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

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